molecular formula C22H24N4O2 B11451961 N-(3-methoxybenzyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide

N-(3-methoxybenzyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B11451961
M. Wt: 376.5 g/mol
InChI Key: PXAQXJIZFCJSLI-UHFFFAOYSA-N
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Description

N-[(3-METHOXYPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a methoxyphenyl group, a quinoxaline moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates

    Synthesis of Quinoxaline Derivative: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

    Formation of Piperidine Ring: The piperidine ring can be formed by the cyclization of a suitable precursor, such as a 1,5-diamine, under basic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxybenzyl halide and the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinoxaline ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Methoxybenzyl halides, nucleophiles such as amines or thiols, polar aprotic solvents.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-METHOXYPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE: shares structural similarities with other piperidine carboxamides and quinoxaline derivatives.

    Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxamide and quinoxaline-2,3-dione.

    Piperidine Carboxamides: Compounds like N-phenylpiperidine-3-carboxamide and N-benzylpiperidine-3-carboxamide.

Uniqueness

The uniqueness of N-[(3-METHOXYPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, quinoxaline moiety, and piperidine ring allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C22H24N4O2/c1-28-18-8-4-6-16(12-18)13-24-22(27)17-7-5-11-26(15-17)21-14-23-19-9-2-3-10-20(19)25-21/h2-4,6,8-10,12,14,17H,5,7,11,13,15H2,1H3,(H,24,27)

InChI Key

PXAQXJIZFCJSLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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